2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of substituted benzaldehydes with thiourea and other reagents under specific conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The phenyl and methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators like prostaglandins and cytokines, contributing to its anti-inflammatory properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile: Similar structure but with an amino group instead of a methylthio group.
2-(Methylthio)-4-(4-chlorophenyl)-1,4-dihydropyrimidine-5-carbonitrile: Contains a chlorophenyl group, which may alter its chemical and biological properties.
Uniqueness
The presence of the methylthio group in 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile distinguishes it from other similar compounds. This group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its applications and potential effects .
Properties
CAS No. |
89079-59-4 |
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Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-methylsulfanyl-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N3S/c1-16-12-14-8-10(7-13)11(15-12)9-5-3-2-4-6-9/h2-6,8,11H,1H3,(H,14,15) |
InChI Key |
RSFCZXOGPDZMHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(C(=CN1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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